An In-Depth Technical Guide to rac cis-3-Hydroxy Glyburide-d3,13C: Properties and Bioanalytical Applications
An In-Depth Technical Guide to rac cis-3-Hydroxy Glyburide-d3,13C: Properties and Bioanalytical Applications
Introduction: The Quintessential Internal Standard for Glyburide Metabolite Quantification
In the landscape of pharmacokinetic and metabolic research, the precise quantification of drug metabolites is paramount to understanding a compound's efficacy, safety, and disposition. Glyburide (also known as Glibenclamide), a potent second-generation sulfonylurea used in the management of type 2 diabetes, undergoes extensive hepatic metabolism. Among its primary metabolites is cis-3-Hydroxy Glyburide, a pharmacologically active molecule that contributes to the overall therapeutic and potential hypoglycemic effects of the parent drug.[1]
The development of robust bioanalytical methods to accurately measure the concentrations of such metabolites in complex biological matrices like plasma and urine is a critical challenge for drug development professionals. This guide provides an in-depth technical overview of rac cis-3-Hydroxy Glyburide-d3,13C , a stable isotope-labeled (SIL) internal standard designed for this exact purpose. Its structure, incorporating deuterium (d3) and carbon-13 (13C) isotopes, renders it chemically identical to the endogenous metabolite but mass-shifted, making it the ideal tool for quantification by mass spectrometry.
The use of a SIL internal standard is the gold standard in quantitative bioanalysis.[2][3] It co-elutes with the analyte and experiences similar matrix effects and extraction efficiencies, thereby correcting for variations during sample preparation and analysis and ensuring the highest degree of accuracy and precision.[2][3] This document will delve into the core chemical properties of rac cis-3-Hydroxy Glyburide-d3,13C, its critical role in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, and the metabolic context of its unlabeled analogue.
Core Chemical Properties
The defining characteristic of rac cis-3-Hydroxy Glyburide-d3,13C is its mass difference compared to the native metabolite, which is fundamental to its function as an internal standard. Below is a summary of its key chemical and physical properties.
| Property | Value | Source |
| Chemical Name | rac cis-3-Hydroxy Glyburide-d3,13C | N/A |
| Synonyms | 3-cis-Hydroxyglibenclamide-d3,13C, cis-3-Hydroxyglyburide-13C,d3 | [4] |
| CAS Number | 1217848-91-3 | [4] |
| Molecular Formula | C₂₂¹³CH₂₅D₃ClN₃O₆S | [4] |
| Molecular Weight | 514.01 g/mol | [4] |
| Appearance | Pale Yellow Solid | [4] |
| Storage Conditions | 2-8°C Refrigerator | [4] |
| Exact Mass | 513.16 g/mol (Calculated) | N/A |
| Isotopic Enrichment | >98% (Typical) | N/A |
| Solubility | Soluble in DMSO and Methanol | [5] |
| pKa (unlabeled) | ~5.3 (Estimated) | [6] |
| LogP (unlabeled) | 3.7 (Computed) | [7] |
Note: Some physicochemical properties like pKa and LogP are based on data for the unlabeled parent compound, cis-3-Hydroxy Glyburide, as they are not expected to change significantly with stable isotope substitution.
Glyburide Metabolism: The Origin of cis-3-Hydroxy Glyburide
Glyburide is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system, before its excretion.[8] The hydroxylation of the cyclohexyl ring is a major metabolic pathway, leading to the formation of several hydroxylated metabolites, including 4-trans-hydroxyglyburide (M1) and 3-cis-hydroxyglyburide (M2b).[1] Both of these major metabolites have been shown to possess hypoglycemic activity.
The biotransformation is primarily catalyzed by CYP3A4 and CYP2C9 enzymes. Understanding this pathway is crucial for interpreting pharmacokinetic data, as genetic polymorphisms in these enzymes can lead to inter-individual variability in drug response.
Caption: Metabolic pathway of Glyburide to its primary hydroxy metabolites.
Application in Bioanalysis: A Validated LC-MS/MS Workflow
The primary application of rac cis-3-Hydroxy Glyburide-d3,13C is as an internal standard (IS) for the accurate and precise quantification of cis-3-Hydroxy Glyburide in biological matrices. A typical workflow involves sample preparation, chromatographic separation, and tandem mass spectrometric detection.
Experimental Protocol: Quantification of cis-3-Hydroxy Glyburide in Human Plasma
This protocol is a representative methodology based on established principles for the bioanalysis of small molecules.
1. Sample Preparation (Protein Precipitation & Extraction):
-
Rationale: To remove proteins that interfere with analysis and to isolate the analyte and internal standard.
-
Procedure:
-
Aliquot 200 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 100 ng/mL of rac cis-3-Hydroxy Glyburide-d3,13C in methanol) and vortex briefly.
-
Add 600 µL of acetonitrile (protein precipitating agent) and vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC) Conditions:
-
Rationale: To chromatographically separate the analyte from other matrix components to reduce ion suppression and ensure accurate detection.
-
Parameters:
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.
-
Injection Volume: 5 µL
-
3. Tandem Mass Spectrometry (MS/MS) Conditions:
-
Rationale: To provide highly selective and sensitive detection of the analyte and internal standard based on their specific mass-to-charge ratios (m/z) and fragmentation patterns.
-
Parameters:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
cis-3-Hydroxy Glyburide: m/z 510.1 → 391.1 (Proposed; based on loss of the hydroxycyclohexyl urea moiety)
-
rac cis-3-Hydroxy Glyburide-d3,13C (IS): m/z 514.0 → 395.1 (Proposed; reflects the +4 Da mass shift due to d3 and 13C labeling)
-
-
Self-Validation Note: The chosen MRM transitions must be empirically optimized for the specific mass spectrometer being used. The transition for the internal standard should ideally be a fragment that retains the isotopic labels to ensure specificity.
Caption: General workflow for bioanalytical quantification using LC-MS/MS.
Conclusion: Ensuring Data Integrity in Metabolic Research
rac cis-3-Hydroxy Glyburide-d3,13C is an indispensable tool for researchers in drug metabolism and pharmacokinetics. Its design as a stable isotope-labeled internal standard ensures the highest level of analytical rigor for the quantification of the active metabolite, cis-3-Hydroxy Glyburide. By mimicking the analyte's behavior throughout the analytical process, it effectively mitigates variability, leading to trustworthy and reproducible data. The methodologies outlined in this guide provide a framework for the development and validation of robust bioanalytical assays, ultimately contributing to a more comprehensive understanding of Glyburide's clinical pharmacology and supporting the development of safer and more effective therapies for diabetes.
References
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
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de Kanter, R., et al. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
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Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation Technical Note. [Link]
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Chen, J., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6384–6391. [Link]
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Feldman, J. M. (1985). Glyburide: a second-generation sulfonylurea hypoglycemic agent. History, chemistry, metabolism, pharmacokinetics, clinical use and adverse effects. Pharmacotherapy, 5(2), 43-62. [Link]
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Zhou, Y., et al. (2010). Contributions of Human Cytochrome P450 Enzymes to Glyburide Metabolism. Drug Metabolism and Disposition, 38(9), 1479-1482. [Link]
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Zharikova, N. V., et al. (2009). Identification of glyburide metabolites formed by hepatic and placental microsomes of humans and baboons. Biochemical Pharmacology, 72(12), 1609-1617. [Link]
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Rydberg, T., Jönsson, A., Karlsson, M. O., & Melander, A. (1997). Hypoglycemic activity of glyburide (glibenclamide) metabolites in humans. Diabetes care, 20(2), 238–241. [Link]
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Pharmaffiliates. (n.d.). rac cis-3-Hydroxy Glyburide-13C,d3. Pharmaffiliates Website. [Link]
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ResearchGate. (n.d.). Structure of glyburide and its metabolites. ResearchGate Website. [Link]
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Thour, A., & Marwaha, R. (2023). Glyburide. StatPearls. [Link]
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ChemWhat. (n.d.). rac cis-3-Hydroxy Glyburide-d3,13C CAS#: 1217848-91-3. ChemWhat Website. [Link]
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ResearchGate. (n.d.). The chemical structures of glyburide and its metabolites. ResearchGate Website. [Link]
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Abdel-sattar, M., et al. (2016). Assessment of the Physicochemical Properties and In Vitro Dissolution of Glibenclamide Tablets Marketed in Saudi Arabia. Dissolution Technologies. [Link]
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PubChem. (n.d.). cis-3-Hydroxyglyburide. PubChem Database. [Link]
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